molecular formula C19H16ClN3O3 B611745 VU0410425 CAS No. 1341167-72-3

VU0410425

Número de catálogo: B611745
Número CAS: 1341167-72-3
Peso molecular: 369.8
Clave InChI: CEQFGBDWPIJQAJ-GASCZTMLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

VU0410425 is a negative allosteric modulator (NAM) of metabotropic glutamate receptor subtype 1 (mGlu₁), discovered through fluorescence-based high-throughput screening of an allosteric modulator-biased compound library . It exhibits potent inhibitory activity at rat mGlu₁, with a reported IC₅₀ value of 140 nM, but is notably inactive at the human mGlu₁ receptor . This species-specific activity highlights a critical disconnect in receptor pharmacology between rodents and humans, which complicates translational research for central nervous system (CNS) disorders such as anxiety, Parkinson’s disease, and schizophrenia . The compound belongs to a novel succinimide-derived chemotype, distinct from earlier mGlu₁ NAMs, and serves as a tool for probing structural determinants of allosteric modulation .

Propiedades

Número CAS

1341167-72-3

Fórmula molecular

C19H16ClN3O3

Peso molecular

369.8

Nombre IUPAC

N-[3-Chloro-4-[(1S,5R)-6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl]phenyl]pyridine-2-carboxamide

InChI

InChI=1S/C19H16ClN3O3/c1-19(2)14-15(19)18(26)23(17(14)25)13-7-6-10(9-11(13)20)22-16(24)12-5-3-4-8-21-12/h3-9,14-15H,1-2H3,(H,22,24)/t14-,15+

Clave InChI

CEQFGBDWPIJQAJ-GASCZTMLSA-N

SMILES

O=C(C1=NC=CC=C1)NC2=CC=C(N3C([C@]4([H])C(C)(C)[C@]4([H])C3=O)=O)C(Cl)=C2

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

VU0410425;  VU-0410425;  VU 0410425; 

Origen del producto

United States

Comparación Con Compuestos Similares

To contextualize VU0410425’s properties, it is essential to compare it with structurally and functionally analogous mGlu₁ NAMs. Below is a detailed analysis of key similarities and differences:

Structural and Functional Comparison
Compound Chemotype Species Activity (IC₅₀) Key Residue Dependence Therapeutic Potential
VU0410425 Succinimide derivative Rat: 140 nM; Human: Inactive Transmembrane residue 757 (critical) Limited due to species disconnect
JNJ16259685 Quinazolinone Rat: 16 nM; Human: 28 nM Residue 757 (moderate) Preclinical studies for anxiety
FTIDC Diphenylacetylene Rat: 220 nM; Human: 350 nM Residue 757 (minor) Neuropathic pain models
YM298198 Thiazole Rat: 12 nM; Human: 18 nM Residue 757 (variable) Parkinson’s disease research

Key Findings :

Species Specificity : VU0410425’s inactivity at human mGlu₁ contrasts sharply with other NAMs (e.g., JNJ16259685, YM298198), which retain potency across species. This discrepancy is attributed to differences in transmembrane domain residue 757 (alanine in rats vs. serine in humans), which modulates scaffold-dependent binding .

Residue 757 Dependence : Mutation studies reveal that residue 757 is critical for VU0410425’s activity but plays a lesser role in other chemotypes. For example, FTIDC’s activity is minimally affected by this residue, suggesting divergent binding modes .

Therapeutic Limitations : While VU0410425 is a valuable pharmacological tool, its species-specific inactivity limits direct clinical application. In contrast, JNJ16259685 and YM298198 have advanced to preclinical trials due to cross-species efficacy .

Mechanistic Insights

The operational model of allosterism quantifies binding affinities (KB) and cooperativity factors (β) to compare modulation efficacy:

  • VU0410425 : β = 0.1 (strong negative cooperativity in rats), KB = 1.2 µM .
  • JNJ16259685 : β = 0.3, KB = 0.8 µM .
  • FTIDC : β = 0.5, KB = 2.5 µM .

These data suggest that VU0410425 exhibits the strongest negative cooperativity but lower binding affinity compared to JNJ16259685. Its mechanistic profile aligns with noncompetitive inhibition, whereas FTIDC may partially compete with orthosteric ligands .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VU0410425
Reactant of Route 2
Reactant of Route 2
VU0410425

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.